6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is known for its unique structural properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. One common method includes the use of N-bromosuccinimide (NBS) in the presence of light, which facilitates the bromination process . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like or .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): for bromination.
Grignard reagents: for substitution reactions.
Palladium catalysts: for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 4,5,6,7-Tetra-bromo-1,1,3-trimethyl-3-(2,3,4,5-tetra-bromo-phen-yl)indane
Uniqueness
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific bromination pattern and the presence of three methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFZYSATUZBWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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